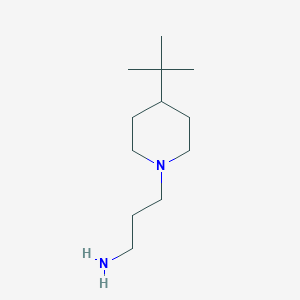

4-Tert-butyl-piperidine-1-propanamine

Description

Properties

CAS No. |

314241-28-6 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

3-(4-tert-butylpiperidin-1-yl)propan-1-amine |

InChI |

InChI=1S/C12H26N2/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13/h11H,4-10,13H2,1-3H3 |

InChI Key |

WFTGFHPHAOVWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

- BHA (2(3)-tert-butyl-4-hydroxyanisole): A phenolic antioxidant with a tert-butyl group and methoxy substituent. It induces glutathione S-transferase (GST) and epoxide hydratase (EH) activities, enhancing detoxification of mutagenic electrophiles like benzo(a)pyrene metabolites .

- Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline): A quinoline-based antioxidant that elevates GST activity, though less extensively studied than BHA in the context of enzyme induction .

Mechanistic Comparisons

Glutathione S-Transferase (GST) Induction

- BHA : In mice, dietary BHA increases GST activity 5- to 10-fold, dependent on dose and duration. This effect is critical for conjugating glutathione to arene oxides, reducing mutagenicity .

- 4-Tert-butyl-piperidine-1-propanamine : Hypothetically, the tert-butyl group may enhance enzyme-substrate interactions, similar to BHA. However, the propanamine side chain could alter solubility or binding kinetics.

Epoxide Hydratase (EH) Modulation

- BHA: In CD-1 mice, BHA elevates EH activity by 11-fold, surpassing inducers like phenobarbital. Rats show a weaker response (<3-fold increase) .

- This compound : The piperidine ring might influence microsomal enzyme interactions differently than BHA’s aromatic system.

Species-Specific Responses

- Mice vs. Rats: BHA’s effects on EH are markedly stronger in mice (11-fold) than in rats (<3-fold) .

Data Tables

Table 1: Comparative Enzyme Induction by BHA and Ethoxyquin

Table 2: Key Biochemical Effects

| Effect | BHA | Ethoxyquin | Hypothesized for this compound |

|---|---|---|---|

| GST Activity Enhancement | Yes (via cytosolic interaction) | Yes | Likely, due to tert-butyl group |

| EH Activity Enhancement | Yes (microsomal) | Not studied | Possible, depending on ring structure |

| Reduction in Mutagenic Metabolites | Yes (via GST/GSH conjugation) | Yes | Potential, if enzyme induction occurs |

Research Findings and Implications

- BHA and Ethoxyquin : Both reduce benzo(a)pyrene metabolite mutagenicity by enhancing GST-mediated glutathione conjugation. BHA additionally boosts EH, further detoxifying epoxides .

- Structural Insights : The tert-butyl group in BHA is critical for enzyme induction. For this compound, this moiety may similarly enhance enzyme binding, though its amine side chain could affect distribution or toxicity.

- Species Differences : Mice exhibit stronger responses to BHA than rats, underscoring the need for species-specific evaluations of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-piperidine-1-propanamine, and what critical steps ensure high yield and purity?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by propanamine functionalization. A base like triethylamine in dichloromethane facilitates the coupling of tert-butyl chloroformate with the amine precursor. Post-reaction purification via column chromatography or recrystallization ensures ≥95% purity. Reaction optimization (e.g., temperature control at 0–25°C) minimizes side products .

Q. How should researchers characterize the structural and chemical identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and piperidine backbone. HPLC (λmax ~249 nm) and mass spectrometry (e.g., ESI-MS) verify molecular weight and purity. Cross-reference with PubChem’s computed InChI/SMILES data for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at –20°C to prevent degradation. Emergency measures include rinsing eyes with water (P305+P351+P338) and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct dose-response assays to validate potency variations. Use meta-analysis of published datasets (e.g., receptor-binding affinities) to identify confounding variables (e.g., solvent effects, assay protocols). Computational docking studies (using PubChem 3D structures) can clarify steric or electronic interactions that explain discrepancies .

Q. What experimental designs are optimal for studying the interaction of this compound with CNS targets?

- Methodological Answer : Employ radioligand binding assays (e.g., for opioid or dopamine receptors) with competitive inhibition protocols. Use patch-clamp electrophysiology to assess ion channel modulation. Pair these with molecular dynamics simulations (based on InChI/SMILES-derived conformers) to predict binding kinetics and allosteric effects .

Q. How can computational modeling improve the design of this compound analogs with enhanced pharmacokinetic properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., tert-butyl vs. fluorinated groups) with logP and bioavailability. Use ADMET prediction tools (e.g., SwissADME) to optimize metabolic stability. Validate predictions with in vitro CYP450 inhibition assays and hepatocyte clearance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.